molecular formula C22H19N5O3S B2922529 N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-31-0

N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2922529
CAS No.: 941897-31-0
M. Wt: 433.49
InChI Key: CGBCETHTVSUGSO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis and Insecticidal Assessment : Heterocyclic compounds incorporating a thiadiazole moiety were synthesized and assessed for insecticidal properties against the cotton leafworm, showcasing the potential of such compounds in agricultural pest control (Fadda et al., 2017).

Anticancer and Antimicrobial Activity : Triazolopyrimidines and pyridazinone derivatives have been prepared and evaluated for antiasthma, anticancer, and antimicrobial activities. These studies highlight the compounds' potential in developing new therapeutic agents for treating various diseases (Medwid et al., 1990); (Ibrahim & Behbehani, 2014).

Novel Synthesis Routes for Heterocycles : Innovative approaches for synthesizing a new class of heterocyclic compounds, such as pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, have been developed. These studies contribute to the expansion of synthetic chemistry methods and the discovery of new molecules with potential applications in various scientific fields (Ibrahim & Behbehani, 2014).

Pharmacological Potential

Antinociceptive and Anti-inflammatory Activity : N-(2-pyridinyl)-2-[2(3H)-benzazolone-3-yl]acetamides have been synthesized and tested for antinociceptive and anti-inflammatory activities in mice. These findings suggest the potential for developing new pain management and anti-inflammatory drugs (Doğruer et al., 1997).

Antimicrobial and Quantum Calculations : Novel sulphonamide derivatives were synthesized and showed good antimicrobial activity, indicating their potential use as antimicrobial agents. Theoretical calculations provided insights into their reactivity and interaction mechanisms (Fahim & Ismael, 2019).

Chemical Synthesis and Characterization

Novel Heterocyclic Syntheses : Research into the synthesis of new analogs of heterocyclic compounds demonstrates the ongoing development of novel chemical entities that could have various scientific and pharmacological applications. These efforts contribute to the broader field of medicinal chemistry by providing new scaffolds for drug development and other applications (Palamarchuk et al., 2019).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-13(28)23-16-9-6-10-17(11-16)25-18(29)12-27-22(30)20-21(31-14(2)24-20)19(26-27)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBCETHTVSUGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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